molecular formula C17H14Cl3N3O3S B4279288 N-[4-chloro-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-4-methoxybenzenesulfonamide

N-[4-chloro-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-4-methoxybenzenesulfonamide

Cat. No.: B4279288
M. Wt: 446.7 g/mol
InChI Key: RUKHBAVXCOGWKF-UHFFFAOYSA-N
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Description

N-[4-chloro-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-4-methoxybenzenesulfonamide is a complex organic compound that has garnered attention in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-chloro-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-4-methoxybenzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Chlorination: The benzyl group is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.

    Sulfonamide formation: The final step involves the reaction of the chlorinated pyrazole derivative with 4-methoxybenzenesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-chloro-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:

    Substitution reactions: The chlorinated benzyl group can participate in nucleophilic substitution reactions.

    Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

N-[4-chloro-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-4-methoxybenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-chloro-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[4-chloro-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-4-methoxybenzenesulfonamide: shares similarities with other chlorinated pyrazole derivatives and sulfonamide compounds.

    This compound: can be compared to compounds like N-(4-chlorophenyl)-N’-(3,4-dichlorobenzyl)urea and 4-methoxybenzenesulfonamide derivatives.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[4-chloro-1-[(3,4-dichlorophenyl)methyl]pyrazol-3-yl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl3N3O3S/c1-26-12-3-5-13(6-4-12)27(24,25)22-17-16(20)10-23(21-17)9-11-2-7-14(18)15(19)8-11/h2-8,10H,9H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUKHBAVXCOGWKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=NN(C=C2Cl)CC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-chloro-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-4-methoxybenzenesulfonamide
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N-[4-chloro-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-4-methoxybenzenesulfonamide
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